1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound notable for its potential biological applications. This compound features an indole moiety, which is known for its presence in various natural products and pharmaceuticals. The compound's molecular formula is C22H24N4O3, with a molecular weight of approximately 392.5 g/mol. It is classified under the category of urea derivatives, which are often explored in medicinal chemistry for their diverse biological activities.
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be achieved through several methods, with the Ugi four-component reaction being a prominent technique. This method involves the reaction of an indole derivative with a pyrrolidine derivative, an isocyanide, and an aldehyde or ketone under mild conditions.
Technical Details:
The molecular structure of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be represented using various structural formulas, including SMILES notation: COc1ccc(N2CC(NC(=O)NCCn3ccc4ccccc43)CC2=O)cc1
.
Data:
The compound may undergo various chemical reactions typical of urea derivatives, including hydrolysis, amidation, and substitution reactions. These reactions can modify its biological activity or enhance solubility.
Technical Details:
The mechanism of action for 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors associated with neurotransmission or cellular signaling pathways.
Data:
The physical and chemical properties of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea are crucial for understanding its behavior in biological systems.
Properties:
The potential applications of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea lie primarily in medicinal chemistry. Its structural features suggest that it could be developed as a therapeutic agent targeting neurological disorders or inflammatory conditions.
Scientific Uses:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4